molecular formula C15H17BrN4O4 B10954119 4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10954119
M. Wt: 397.22 g/mol
InChI Key: CJZDXYQAPUSOFR-UHFFFAOYSA-N
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Description

4-BROMO-N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-bromo-3-nitrotoluene, followed by a series of reactions including nitration, methoxylation, and tert-butylation. The final step involves the formation of the pyrazole ring and the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can yield various substituted pyrazole derivatives .

Scientific Research Applications

4-BROMO-N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C15H17BrN4O4

Molecular Weight

397.22 g/mol

IUPAC Name

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN4O4/c1-15(2,3)8-5-6-10(24-4)9(7-8)17-14(21)12-11(16)13(19-18-12)20(22)23/h5-7H,1-4H3,(H,17,21)(H,18,19)

InChI Key

CJZDXYQAPUSOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-]

Origin of Product

United States

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